Maximin 3
Description
Contextualization within the Field of Antimicrobial Peptides (AMPs)
Antimicrobial peptides (AMPs) are a diverse class of naturally occurring molecules that are crucial components of the innate immune system in various organisms, including amphibians, insects, plants, and mammals. researchgate.netnih.gov These peptides typically possess a net positive charge (cationic) and an amphipathic structure, allowing them to interact with and disrupt negatively charged microbial membranes. researchgate.netnih.gov The increasing global challenge of antibiotic resistance has driven extensive academic research into AMPs as promising candidates for novel antimicrobial therapies. researchgate.netresearchgate.net Maximin 3, as a cationic and amphipathic peptide, fits within this significant area of study, with research focusing on its structural characteristics, mechanisms of action, and spectrum of biological activities. researchgate.netnih.gov Studies on this compound contribute to the fundamental knowledge of how AMPs function and their potential applications. researchgate.netresearcher.life
Historical Overview of this compound Discovery and Initial Characterization
This compound was discovered during investigations into the rich array of antimicrobial peptides present in the skin secretions of the Chinese red-belly toad, Bombina maxima. researchgate.netnovoprolabs.comnih.gov Early research aimed to identify and characterize the diverse peptide components of these secretions, known for their defensive properties against microorganisms. nih.gov The isolation and initial characterization of this compound, a 27-residue peptide, revealed its cationic and amphipathic nature, consistent with the properties of many AMPs. researchgate.netnih.gov Further studies utilized techniques such as two-dimensional NMR spectroscopy to determine its three-dimensional structure in membrane-mimicking environments. researchgate.netnih.gov These initial characterization efforts established that this compound adopts an α-helical structure in the presence of such environments, a common feature among membrane-disrupting AMPs. researchgate.netnih.govnih.gov The discovery and characterization of this compound were significant steps in understanding the diversity and potential of amphibian skin peptides. nih.gov
Detailed research findings on this compound have explored its structure-activity relationships and interactions with biological membranes. Studies using molecular dynamics simulations have investigated its orientation and insertion into lipid bilayers, providing insights into its mechanism of action. researchgate.netresearcher.life Research has shown that this compound can interact with different lipid bilayer models, suggesting a selective membrane activity. researcher.life Bilayer perturbation assays, such as liposome (B1194612) calcein (B42510) leakage dose-response curves, have been used to assess its ability to disrupt membranes. researcher.life These studies indicate that this compound incorporates into liposomal structures without causing a detergent-like effect. researcher.life Attenuated total reflection-Fourier transform infrared spectroscopy has also been employed to observe alterations in the lipid head groups and acyl chains upon interaction with this compound. researcher.life
The primary structure of this compound has been determined, revealing its amino acid sequence. novoprolabs.com This sequence and its resulting properties, such as molecular weight and theoretical pI, are key aspects characterized in academic research. novoprolabs.com
Here is a summary of some characterized properties of this compound:
| Property | Value | Source Organism |
| Length | 27 amino acid residues | Bombina maxima |
| Nature | Cationic, Amphipathic | Bombina maxima |
| Primary Structure | GIGGKILSGLKTALKGAAKELASTYLH | Bombina maxima |
| Molecular Weight | 2698.15 Da (average) | Synthetic/Research |
| Theoretical pI | 10.29 | Synthetic/Research |
| Secondary Structure | α-helical (in membrane-mimicking) | Research findings |
Properties
bioactivity |
Antibacterial, Antifungal, Antiviral |
|---|---|
sequence |
GIGGKILSGLKTALKGAAKELASTYLH |
Origin of Product |
United States |
Origin and Biological Sourcing of Maximin 3 for Research
Biological Source Organism: Bombina maxima
Maximin 3 is a naturally occurring antimicrobial peptide sourced from the skin secretions of the amphibian Bombina maxima. nih.govnih.gov This species belongs to the family Bombinatoridae and is commonly known by several names, including the Giant fire-bellied toad, the Chinese red belly toad, and the Yunnan firebelly toad. uniprot.orguniprot.orgwikipedia.orgwikipedia.org The natural habitat of Bombina maxima is primarily in the Yunnan province of China, with its range likely extending into Myanmar. wikipedia.orgamnh.orgamphibiaweb.org These toads typically inhabit environments such as swamps, marshes, and springs. wikipedia.orgamphibiaweb.org The skin of B. maxima secretes a variety of biologically active peptides, including this compound, which are believed to function as part of the toad's innate immune system, providing a chemical defense against predators and microbial pathogens. nih.govwikipedia.org
| Feature | Description |
| Scientific Name | Bombina maxima |
| Common Names | Giant fire-bellied toad, Chinese red belly toad, Yunnan firebelly toad |
| Taxonomic Family | Bombinatoridae |
| Geographic Origin | Yunnan, China; likely Myanmar wikipedia.orgamnh.orgamphibiaweb.org |
| Natural Habitat | Swamps, springs, marshes wikipedia.orgamphibiaweb.org |
| Source of Compound | Skin secretions nih.govnih.gov |
Research Methodologies for Peptide Isolation from Biological Secretions
The isolation of this compound and other peptides from the skin of Bombina maxima for research purposes involves a multi-step process. The initial step is the collection of the raw biological material. This is often achieved by inducing the toad to release its defensive secretions through non-lethal methods, such as mild electrical stimulation of the dorsal skin surface. researchgate.net
Once the crude secretion is collected, it undergoes several stages of purification and analysis to isolate the specific peptide of interest. A common and effective technique is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the complex mixture of proteins and peptides based on their hydrophobicity. researchgate.netzoores.ac.cn Gel filtration chromatography, using materials like Sephadex, may also be employed as a preliminary separation step to fractionate the molecules by size before the final purification by HPLC. zoores.ac.cn
Following isolation, analytical techniques are used to confirm the identity and structure of the peptide. Mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) or Fast Atom Bombardment Mass-Spectrometry (FAB-MS), is used to determine the precise molecular weight of the isolated peptide, which can then be compared to the theoretical weight predicted from its amino acid sequence. zoores.ac.cnnih.gov
| Research Step | Methodology | Purpose |
| Collection | Mild electrical stimulation of the skin researchgate.net | To obtain crude skin secretions non-lethally. |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.netzoores.ac.cn | To separate this compound from other components in the crude secretion. |
| Purification | Gel Filtration Chromatography zoores.ac.cn | To fractionate molecules based on size as a preliminary purification step. |
| Identification | Mass Spectrometry (e.g., MALDI-TOF, FAB-MS) zoores.ac.cnnih.gov | To determine the precise molecular weight and confirm the identity of the isolated peptide. |
Structural Elucidation and Conformational Dynamics Research of Maximin 3
Methodological Approaches for Primary Amino Acid Sequence Determination
The primary structure of a protein or peptide is its linear sequence of amino acids. slideshare.netlabinsights.nlresearchgate.net Determining this sequence is a fundamental step in understanding a peptide's properties and structure. labinsights.nl For Maximin 3, the primary amino acid sequence has been determined. novoprolabs.com
Common methods for primary amino acid sequence determination include Edman degradation and mass spectrometry-based techniques. slideshare.netlabinsights.nlpittcon.org Edman degradation sequentially removes and identifies amino acids from the N-terminus of a peptide. labinsights.nlhssnet.co.jp Mass spectrometry, particularly tandem mass spectrometry, is widely used to analyze peptide fragments and piece together the full sequence. slideshare.netlabinsights.nlpittcon.org Another approach involves sequencing the DNA or RNA that codes for the protein and then translating it into the amino acid sequence. labinsights.nl
The analyzed sequence of this compound is H-GIGGKILSGLKTALKGAAKELASTYLH-OH. novoprolabs.com It is a 27-residue peptide. researchgate.netnovoprolabs.com Mass spectrometry has been used in the characterization of this compound, confirming its molecular mass. uniprot.orguniprot.org
Here is a table summarizing the primary sequence information for this compound:
| Property | Value | Source |
| Length (amino acids) | 27 | researchgate.netnovoprolabs.com |
| Analyzed Sequence | H-GIGGKILSGLKTALKGAAKELASTYLH-OH | novoprolabs.com |
| Molecular Weight | 2698.15 Da | novoprolabs.com |
| Source Organism | Bombina maxima (Chinese red-belly toad) | researchgate.netnovoprolabs.com |
Studies on Secondary and Tertiary Structural Features in Solution and Membrane Environments
In aqueous solution, this compound is described as having a disordered structure with some propensity for a coil structure in the C-terminal tail. nih.govresearchgate.netresearchgate.net However, in membrane-mimicking environments, such as the presence of lipid bilayers or micelles, this compound undergoes a conformational transition. nih.govresearchgate.net
Studies using two-dimensional NMR spectroscopy in a water/trifluoroethanol mixture, a membrane-mimicking environment, revealed that this compound adopts an α-helical structure. nih.govresearchgate.netresearchgate.net Specifically, an α-helix spans residues G1 to A22 or Ile6 to Ala26. nih.govresearchgate.net The C-terminal tail retains a coil structure with some helical propensity. nih.govresearchgate.netresearchgate.net The peptide is characterized as amphipathic, meaning it has distinct polar and hydrophobic regions. nih.govresearchgate.net This amphipathicity is crucial for its interaction with membranes. nih.govresearchgate.net
In membrane environments, circular dichroism (CD) data show that disordered peptides in aqueous solution transition into alpha helical structures upon interacting with lipid bilayers. researchgate.net Molecular dynamics simulations also support the observation that the peptide maintains an α-helical conformation in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net
Conformational Changes Induced by Membrane Interaction and Environmental Factors
The interaction of this compound with membranes and the influence of environmental factors like solvent composition lead to significant conformational changes, particularly the induction of alpha-helical structure. researchgate.netresearchgate.netmdpi.comnih.gov This membrane-induced folding is a key aspect of its mechanism of action. nih.govresearchgate.netresearchgate.net
Upon interaction with bacterial biomimetic membranes, this compound establishes greater contact compared to erythrocyte systems. researchgate.net This interaction favors peptide folding, which is consistent with experimental observations from CD spectroscopy. researchgate.net The amphipathic nature of this compound, with a clear separation of polar and hydrophobic residues, drives its interaction with the lipid bilayer. nih.govresearchgate.net The hydrophobic face of the helix likely interacts with the micelle core, while hydrophilic residues face outwards. researchgate.net
Environmental factors, such as the presence of membrane-mimicking solvents like trifluoroethanol or detergents like SDS, facilitate the adoption of an alpha-helical conformation. nih.govresearchgate.netresearchgate.net The composition of the lipid bilayer can also influence peptide conformation. nih.gov
Spectroscopic methods, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for studying the secondary and tertiary structures of peptides and proteins in different environments. mdpi.commdpi.commdpi.comanu.edu.aursc.orgnih.govresearchgate.netd-nb.info
CD spectroscopy is widely used to determine the secondary structure content of proteins and peptides. mdpi.comrsc.orgnih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectra can indicate the presence and proportion of alpha helices, beta sheets, and random coils. mdpi.comnih.gov For this compound, CD data have shown a transition from a disordered structure in aqueous solution to an alpha-helical structure in lipid bilayer environments. researchgate.net
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules at atomic resolution. nih.govresearchgate.netmdpi.comanu.edu.aursc.orgnih.govd-nb.info Two-dimensional NMR spectroscopy was employed to characterize the three-dimensional structure of this compound in a water/trifluoroethanol mixture. nih.govresearchgate.net This technique allowed for the determination of the α-helical region and the identification of the amphipathic nature of the peptide. nih.govresearchgate.net NMR studies can also provide insights into peptide-membrane interactions and the orientation of the peptide within the membrane. researchgate.netmdpi.com
Computational biophysical simulations, such as Molecular Dynamics (MD) simulations using software packages like GROMACS and protein structure prediction tools like Rosetta, complement experimental studies by providing dynamic insights into peptide behavior and interactions. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.orggithub.comosu.edu
Molecular dynamics simulations model the physical movements of atoms and molecules over time, allowing researchers to observe conformational changes and interactions with the environment. nih.govresearchgate.netresearchgate.netosu.edu GROMACS is a widely used package for performing MD simulations. researchgate.netbiorxiv.orggithub.comosu.edu MD simulations have been used to model the interactions of this compound with bacterial membrane-mimicking environments, such as SDS micelles. nih.govresearchgate.net These simulations have shown that this compound maintains an α-helical conformation in these environments and can display flexibility in certain regions. nih.govresearchgate.net Simulations can also assess the contact between the peptide and the membrane and analyze factors like distance from the membrane surface, number of contacts, and hydrogen bonds. researchgate.net
Rosetta is a powerful software suite used for protein structure prediction, design, and analysis, including homology modeling and de novo structure prediction. biorxiv.orgosu.edu While the provided search results specifically mention AlphaFold2 being used to predict the structure of this compound and comparing it to the experimentally determined structure, and Rosetta being used for homology modeling of other proteins, the general category of computational biophysical simulations includes such tools. researchgate.netbiorxiv.org Computational assessments have shown good correlation with experimental data regarding this compound's interaction with membranes. researchgate.net
Computational simulations can provide valuable insights into the molecular basis of peptide activity and selectivity by visualizing interactions with different membrane models. researchgate.netresearchgate.net Future simulations could involve studying the aggregation of multiple this compound peptides in membranes using tools like GROMACS and Rosetta to further understand their mechanism of action. researchgate.net
Mechanistic Research on Maximin 3 Biological Activities
Molecular Mechanisms of Antimicrobial Action
Maximin 3 exerts its antimicrobial effects primarily by targeting bacterial membranes. researchgate.net The cationic nature of the peptide facilitates initial electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipoteichoic acid in Gram-positive bacteria or lipopolysaccharide (LPS) in Gram-negative bacteria. explorationpub.com This interaction is a crucial first step in its mechanism of action. explorationpub.com
Investigations into Membrane Perturbation and Permeabilization
Studies investigating the interaction of this compound with different lipid bilayer models have shown that it is a selective membrane-active peptide. researchgate.netresearchgate.netnih.gov Bilayer perturbation assays, such as liposome (B1194612) calcein (B42510) leakage dose-response curves, have revealed that this compound can induce membrane permeabilization. researchgate.netresearchgate.netnih.gov Dynamic light scattering recordings suggest that the peptide incorporates into the liposomal structure without causing a detergent-like effect. researchgate.netnih.gov Langmuir monolayer compression assays have further confirmed the membrane inserting capacity of the peptide. researchgate.netnih.gov Attenuated total reflection-Fourier transform infrared spectroscopy has indicated that the interaction with this compound alters the fingerprint signals of lipid phospholipid hydrophilic head groups and hydrophobic acyl chains, suggesting changes in the membrane structure. researchgate.netnih.gov Molecular dynamics simulations have also corroborated the peptide-membrane selectivity and provided insights into how the peptide differentially modifies lipid bilayer properties. researchgate.netnih.gov
Role of Peptide-Lipid Interactions and Membrane Fluidity
The interaction between this compound and lipid membranes is influenced by peptide-lipid interactions, including electrostatic forces between the positively charged peptide and negatively charged lipid headgroups, and hydrophobic interactions with the lipid acyl chains. researchgate.netnih.govacs.org These interactions are critical for the peptide's insertion into the membrane and subsequent activity. researchgate.netnih.gov Studies have shown that this compound can alter membrane fluidity. researchgate.net In bacterial membrane models, this compound has been observed to reduce membrane fluidity. researchgate.net This change in fluidity is thought to contribute to the peptide's ability to disrupt the membrane and exert its antimicrobial effects. researchgate.net Molecular mechanics Poisson-Boltzmann surface area calculations have revealed a specific electrostatic interaction fingerprint of the peptide for different membrane models, which may explain some of the observed differences in activity and selectivity. researchgate.netnih.gov
Potential Intracellular Targets and Pathways of Action (e.g., nucleic acid biosynthesis, protein biosynthesis)
While membrane disruption is considered a primary mechanism for many antimicrobial peptides, some studies suggest that this compound and its analogs may also have intracellular targets. researchgate.net Research on this compound analogs has indicated that they can eradicate bacteria not only by interrupting bacterial membranes but also by linking to DNA. researchgate.net This suggests a potential intracellular mechanism that is not affected by known mechanisms of resistance. researchgate.net Inhibition of nucleic acid biosynthesis (DNA and RNA synthesis) and protein biosynthesis are known mechanisms of action for some antibiotics and antimicrobial agents. researchgate.netnih.govasm.orgwikipedia.orgnih.gov However, specific detailed mechanisms by which this compound might interfere with these processes have not been extensively elucidated in the provided search results. The observation that this compound analogs can interact with DNA points towards a potential impact on processes like nucleic acid biosynthesis, though further research is needed to fully understand these intracellular pathways. researchgate.net
Cellular and Molecular Basis of Other Observed Biological Effects (e.g., cytotoxicity on specific cell lines, spermicidal effects)
This compound has been reported to exhibit cytotoxicity against certain cell lines, including antitumor activity, and also possesses spermicidal effects. researchgate.neticbcongress.com
Regarding cytotoxicity on specific cell lines, while this compound is noted for its low cytotoxicity towards mammalian cells compared to its antimicrobial activity, its antitumor effects imply selective toxicity towards cancer cells. researchgate.net The mechanisms underlying the cytotoxicity of peptides towards cancer cells often involve interactions with the cell membrane, which can differ in composition and charge distribution compared to normal cells, leading to membrane disruption or the induction of apoptotic pathways. acs.orgnih.govacs.org Some studies on other peptides have explored mechanisms involving mitochondrial membrane permeabilization, leading to apoptosis or necrosis. acs.orgnih.gov However, specific detailed mechanisms of this compound's cytotoxicity against cancer cell lines, including the precise cellular and molecular targets involved, are not explicitly detailed in the provided search results.
This compound also demonstrates spermicidal activity. researchgate.neticbcongress.comnih.gov The spermicidal effects of antimicrobial peptides are often attributed to their ability to disrupt the sperm cell membrane, similar to their effects on bacterial membranes. ijpsonline.comresearchgate.net This membrane disruption can lead to the loss of sperm motility and viability. nih.govresearchgate.net Studies on other peptides with spermicidal activity, such as magainins, suggest a physical detergent-like mechanism or interaction with the sperm membrane leading to immobilization. ijpsonline.com The mechanism of this compound's spermicidal action is likely related to its membrane-active properties, causing damage to the sperm membrane and subsequent loss of function. nih.gov Research on other AMPs has shown that they can immobilize spermatozoa by acting on the sperm membrane in a manner analogous to local anesthetics or by causing loss of intracellular homeostasis due to damage on the sperm surface. nih.govijpsonline.com At a concentration of 100 µg/mL (approximately 37 µM), Maximin 1 or this compound can immobilize around 80% of human sperm. nih.gov
Comparative Mechanistic Studies with Related Antimicrobial Peptides
This compound belongs to the Maximin family of peptides and is structurally related to bombinin-like peptides. icbcongress.comresearchgate.net Comparative mechanistic studies with related AMPs can provide valuable insights into the specific features of this compound that contribute to its unique spectrum of activities, such as its anti-HIV property not found in other Maximin peptides. researchgate.net
Studies comparing this compound with other AMPs, such as Maximin 1 and Maximin H5, highlight structural differences that may influence their mechanisms. icbcongress.commdpi.com For instance, only a few amino acid differences distinguish this compound from Maximin 1, and changes at specific positions are thought to be important for their distinct activities. icbcongress.com Maximin H5, another anionic AMP from Staphylococcus aureus, has been studied for its mechanism, which may involve membrane breakdown, potentially through a "Carpet" mechanism at low pH. mdpi.com The aspartic acid residues in Maximin H5 are thought to contribute to its N-terminal alpha-helical structure, mediating interaction with microorganisms. mdpi.com
While the provided search results mention comparative studies and structural relationships, detailed side-by-side mechanistic comparisons of this compound with other specific related peptides, beyond noting differences in activity profiles like anti-HIV activity, are not extensively elaborated upon in terms of the mechanistic distinctions at the molecular level. However, the general understanding of AMP mechanisms, involving membrane interaction, pore formation, and potential intracellular targeting, forms a basis for such comparisons. explorationpub.commdpi.com Differences in amino acid sequence, charge distribution, hydrophobicity, and resulting secondary structure (like alpha-helicity) can lead to variations in membrane binding affinity, insertion depth, and the type of membrane disruption mechanism (e.g., pore formation, carpet model) among related peptides. explorationpub.comfrontiersin.org
Synthetic Strategies and Analogue Design in Maximin 3 Research
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Maximin 3 Production
SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer support. lcms.czbachem.compeptide.com This process typically proceeds in a C-to-N direction and includes repetitive cycles of deprotection, washing, coupling, and washing steps. bachem.com The most commonly used strategy for SPPS is the Fmoc/tBu approach, favored for its milder reaction conditions and generally higher crude peptide quality compared to the Boc/Bzl strategy. bachem.comdu.ac.inresearchgate.net
Key aspects of SPPS methodology include the selection of the solid support resin and the linker, which determine the C-terminal functional group of the final peptide and influence synthesis success and purity. gyrosproteintechnologies.com Polystyrene crosslinked with divinylbenzene (B73037) is a common resin, though alternatives like polyethylene (B3416737) glycol (PEG) derivatives are also used. gyrosproteintechnologies.com Efficient coupling of amino acids is crucial and can be optimized by using sufficient equivalents of amino acids and coupling reagents, ensuring proper resin swelling in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), and using fresh solvents. bachem.comgyrosproteintechnologies.commesalabs.comchempep.com Techniques like double couplings, extended coupling times, or capping of unreacted amino groups can address difficult couplings and minimize deletion products. gyrosproteintechnologies.comchempep.com
This compound, being a 27-residue peptide, is within the typical length range that can be synthesized effectively by SPPS, although impurity issues can arise with longer sequences. novoprolabs.combachem.com
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The design and synthesis of peptide analogues are essential for understanding the relationship between a peptide's structure and its biological activity (SAR studies). nih.govrsc.org By systematically modifying the amino acid sequence or introducing chemical alterations, researchers can investigate the role of specific residues or structural features in the peptide's function. acs.org SPPS provides a versatile platform for the creation of these analogues. bachem.comgyrosproteintechnologies.com
SAR studies often involve synthesizing peptides with amino acid substitutions, deletions, or insertions to probe the importance of particular regions or residues. acs.org For example, studies on analogues of other antimicrobial peptides have investigated the effects of altering hinge regions or replacing specific amino acids like tryptophan on antibiotic activities and structures. acs.org The ability to incorporate unnatural amino acids or modified residues during SPPS further expands the possibilities for analogue design. bachem.com Conformational analysis, often using techniques like NMR spectroscopy and molecular simulation, is then used to understand how these structural changes impact the peptide's three-dimensional structure and, consequently, its activity. researchgate.netnih.govlookchem.com
Development of Novel Chemical Modifications and Conjugates for Research Purposes
Chemical modifications and conjugation strategies are employed to enhance peptide properties, introduce new functionalities, or create targeted delivery systems for research applications. Peptides can be modified through various chemical reactions, including oxidation, nitration, and chlorination, which can affect their side chains and ultimately their performance and stability. aip.org
Peptide conjugates involve covalently linking peptides to other molecules, such as polymers, biomolecules, surfaces, or nanoparticles. nih.govdiva-portal.orgacs.orgnih.govresearchgate.netresearchgate.net These conjugates can be designed to modulate cellular responses, improve binding affinity, or facilitate self-assembly. nih.govacs.orgresearchgate.net "Click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are valuable tools for synthesizing peptide conjugates due to their mild conditions and compatibility with peptide chemistry. researchgate.netroyalsocietypublishing.org
Examples of peptide conjugates in research include linking peptides to polyethylene glycol (PEG) polymers to study their effect on preventing biofouling. nih.govnih.gov The synthesis of these conjugates often involves modifying the peptide with a reactive group, such as a cysteine residue with a thiol group, which can then react with a complementary group on the molecule to be conjugated, like a maleimide-linked PEG. nih.govnih.gov Purification steps, such as size exclusion chromatography, are necessary to isolate the desired conjugate from unreacted molecules. nih.govnih.gov
Purification and Characterization of Synthetic Peptides for Academic Studies
Following synthesis, purification and characterization of synthetic peptides are critical steps to ensure their quality and confirm their identity and purity for academic research. novoprolabs.comlcms.cz Crude synthetic peptides typically contain impurities, including truncated sequences, deletion sequences, and side products formed during synthesis and cleavage. lcms.czgyrosproteintechnologies.combio-works.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and purification of synthetic peptides based on their hydrophobicity. lcms.czbio-works.commdpi.comgoogle.comwaters.com Optimizing RP-HPLC methods involves selecting appropriate columns (e.g., C18) and mobile phases, often utilizing gradients of acetonitrile (B52724) in the presence of an acidic modifier like trifluoroacetic acid (TFA). lcms.czgoogle.comacs.org TFA is commonly used in SPPS and RP-HPLC, but its presence in the final peptide product can influence experimental data and may require quantification and removal. novoprolabs.comlcms.czacs.org Ion exchange chromatography (IEX) is another valuable purification technique, particularly for charged peptides, offering separation based on ionic interactions. bio-works.commdpi.com IEX can be used as a capture step before RP-HPLC to reduce the impurity load and protect the RP column. bio-works.com Size exclusion chromatography (SEC) can also be employed, separating peptides based on their hydrodynamic volume. nih.govacs.org
Characterization of purified peptides confirms their identity, purity, and structural integrity. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for verifying the peptide's molecular weight and sequence. aip.orgnih.govdiva-portal.org Techniques like MALDI-TOF MS are used to confirm successful peptide synthesis and conjugation. acs.orgnih.gov NMR spectroscopy is employed to determine the three-dimensional structure and conformational properties of peptides. researchgate.netnih.govresearchgate.net Other characterization methods may include amino acid analysis to confirm composition and various spectroscopic techniques. diva-portal.orgresearchgate.net Purity is typically assessed by HPLC, with a high percentage of the desired product peak indicating high purity. novoprolabs.comacs.org
Data Table Example (Illustrative, based on search findings):
| Peptide Name | Sequence | Length (aa) | Molecular Weight (Da) | Purity (HPLC) | Key Activity Notes |
| This compound | GIGGKILSGLKTALKGAAKELASTYLH | 27 | 2698.15 | >95% (Example) | Antimicrobial, Anti-HIV, Antitumor, Spermicidal researchgate.netnih.gov |
Note: The purity value in the table is illustrative based on typical reported purities for synthetic peptides and a specific example found novoprolabs.com. Specific purity for this compound would depend on the synthesis and purification protocol used.
Advanced Analytical and Biophysical Methodologies in Maximin 3 Research
Fluorescence-Based Techniques for Peptide-Membrane Interactions
Fluorescence spectroscopy is a versatile tool for studying the interaction of peptides like Maximin 3 with lipid membranes. purchase.edunih.gov Changes in intrinsic fluorescence properties of the peptide, such as spectral shifts and changes in accessibility to quenchers, can indicate membrane binding and the peptide's environment within the membrane. utl.pt The emission spectrum of tryptophan residues, if present, is particularly sensitive to the polarity of its environment, showing a blue shift as it moves from an aqueous to a less polar lipid environment. utl.ptunina.it
Förster Resonance Energy Transfer (FRET) Analysis
FRET is a technique highly sensitive to the distance between a donor fluorophore and an acceptor fluorophore, typically within the range of 2-10 nm. springernature.com By labeling this compound or components of the membrane with appropriate FRET pairs, researchers can measure distance changes and conformational dynamics upon peptide-membrane interaction. acs.orgnih.gov FRET analysis can provide insights into the proximity of different parts of the peptide to the membrane or the interaction between multiple peptide molecules on the membrane surface. acs.orgnih.govresearchgate.net Studies have used FRET to measure the length of this compound and its conformation in different environments. researchgate.net
Fluorescence Anisotropy and Dequenching Leakage Assays
Fluorescence anisotropy (or polarization) measurements provide information about the rotational mobility of a fluorophore-labeled molecule. cam.ac.ukhoriba.comnih.gov When a peptide binds to a larger structure like a membrane vesicle, its rotational diffusion slows down, leading to an increase in fluorescence anisotropy. cam.ac.uknih.govgithub.io This technique can be used to quantify peptide-membrane binding and study changes in membrane fluidity induced by the peptide. horiba.comresearchgate.net
Dequenching leakage assays are used to assess the ability of this compound to permeabilize lipid membranes. nih.govsuny.edu Liposomes are prepared with a self-quenched concentration of a fluorescent dye encapsulated within their lumen. mpg.denih.govresearchgate.net Upon interaction with a membrane-disrupting peptide, the dye is released into the external medium, leading to a decrease in self-quenching and an increase in fluorescence intensity. mpg.denih.govresearchgate.net The rate and extent of fluorescence recovery provide information about the peptide's ability to induce membrane leakage. unina.itscholaris.ca These assays can reveal if the leakage occurs in an "all-or-none" or "graded" fashion, suggesting different mechanisms of membrane disruption. scholaris.ca
Fluorescence Microscopy in Cellular Contexts
Fluorescence microscopy allows for the visualization of peptide localization and effects in a cellular environment. purchase.edunict.go.jp By labeling this compound with a fluorophore, researchers can observe its distribution on the cell surface, its internalization, and its impact on cellular structures. nict.go.jpmdc-berlin.de Advanced fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, can provide higher spatial resolution to study peptide-membrane interactions at a more detailed level. elifesciences.orgoptica.org Live-cell imaging with fluorescence microscopy enables the study of dynamic processes of peptide-cell interaction in real-time. nict.go.jp
Spectrometric Approaches for Mechanistic Insights (e.g., Mass Spectrometry for binding studies, proteomics)
Mass spectrometry (MS) is a powerful tool for characterizing peptides and their interactions. acs.orgmomentum.bio In this compound research, MS can be used to confirm the peptide's molecular weight and purity. For studying interactions, techniques like native mass spectrometry can determine the stoichiometry of peptide binding to other molecules. acs.org
Proteomics, the large-scale study of proteins, coupled with mass spectrometry, can provide insights into the cellular targets of this compound beyond the lipid membrane. acs.orgmomentum.bionih.gov Limited proteolysis coupled to mass spectrometry (LiP-MS), for instance, can profile structural changes in proteins upon ligand binding, potentially identifying intracellular proteins that interact with or are affected by this compound. nih.goveubopen.org This can help elucidate the broader cellular mechanisms influenced by the peptide.
High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) methodologies enable the rapid assessment of a large number of conditions or interactions. japsonline.comresearchgate.net While often used for drug discovery screening libraries, HTS can be adapted to study the mechanism of action of peptides like this compound. japsonline.comnih.gov By miniaturizing and automating fluorescence-based assays, such as leakage assays, researchers can quickly evaluate the peptide's activity against a variety of model membranes with different lipid compositions, mimicking different cell types (e.g., bacterial vs. mammalian). encyclopedia.pub This allows for the rapid identification of lipid compositions that are more susceptible to this compound's effects, providing clues about its selectivity and mechanism. HTS can also be used in conjunction with other techniques to screen for factors that influence this compound's activity or identify potential cellular targets. nih.gov
Interdisciplinary Research Perspectives and Future Directions
Integration of Computational Chemistry and Machine Learning in Maximin 3 Design and Prediction
Computational chemistry and machine learning approaches are increasingly being integrated into peptide research, including studies on this compound and related AMPs. These methods offer powerful tools for predicting peptide properties, designing novel sequences with desired activities, and understanding interaction mechanisms.
Molecular dynamics simulations have been used to model the interactions of this compound with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.netnih.gov These simulations provide insights into the peptide's conformational changes and orientation upon membrane interaction. researchgate.netnih.gov For instance, this compound has been shown to maintain an α-helical conformation and adopt a position parallel to the micellar surface, forming hydrophobic and electrostatic interactions. researchgate.netnih.gov All-atom molecular dynamics simulations have also been employed to study the initial interaction of this compound with different lipid bilayer models, corroborating peptide-membrane selectivity. nih.gov Transmembrane molecular dynamics simulations further illuminate how the peptide differentially modifies lipid bilayer properties. nih.gov
Machine learning techniques are being developed and applied for the in silico prediction of peptide activities, such as antimicrobial and anticancer properties. researchgate.netresearchgate.net Sequence-based deep neural networks have been developed for predicting anticancer peptide activity, achieving high accuracy. researchgate.net Similarly, machine learning models have been created to predict antibacterial peptides, including those effective against Gram-positive, Gram-negative, and Gram-variable bacteria. nih.gov These models utilize various peptide features, including amino acid composition and terminal residue binary profiles. nih.gov The integration of machine learning with biophysical data, such as from peptide binder design algorithms, is also being explored to predict and design peptides with specific binding affinities, for example, to plastics. rsc.orgresearchgate.net This highlights the potential for computational methods to accelerate the discovery and design of peptides with tailored functions. researchgate.netacs.org
Computational methods, including molecular mechanics Poisson-Boltzmann surface area calculations, have been used in conjunction with experimental data to analyze the molecular and energetic basis of this compound's interaction and specificity with lipid membranes. nih.gov These calculations have revealed specific electrostatic interaction fingerprints for different membrane models, helping to explain observed differences in activity and selectivity. nih.gov
While not specific to this compound, research in machine learning for peptide prediction has shown promising results. For example, methods for predicting peptide toxicity have been refined using machine and deep learning techniques, achieving improved reliability and accuracy. iiitd.edu.in Hybrid methods combining motif-based approaches with machine learning models have demonstrated enhanced performance in toxicity prediction. iiitd.edu.in Machine learning has also been applied to predict peptide drift times in ion mobility spectrometry based on physicochemical properties. oup.com
The application of AI is seen as a powerful tool for AMP optimization, facilitating the rapid identification and design of sequences and the prediction and enhancement of their stability and activity. acs.org This can significantly accelerate the discovery process and reduce research costs. acs.org
This compound as a Model System for Fundamental Peptide Research
This compound, as a well-characterized cationic and amphipathic antimicrobial peptide from a natural source, serves as a valuable model system for fundamental research into peptide structure-function relationships and membrane interaction mechanisms. researchgate.netnih.gov Its defined sequence and known three-dimensional structure in membrane-mimicking environments provide a basis for detailed biophysical investigations. researchgate.netnih.gov
Studies on this compound contribute to the broader understanding of how AMPs interact with biological membranes, a key aspect of their mechanism of action. researchgate.netnih.govresearchgate.net Biophysical techniques like NMR spectroscopy, molecular dynamics simulations, dynamic light scattering, and Langmuir monolayer compression assays have been applied to study this compound's interaction with lipid bilayers and micelles. researchgate.netnih.govnih.govresearchgate.net These studies reveal that this compound is a selective membrane-active peptide that incorporates into liposomal structures without causing a detergent effect at certain concentrations. nih.govresearchgate.net
Research on this compound, alongside other AMPs, helps to elucidate the general principles governing peptide-lipid interactions, including the role of electrostatic interactions and peptide amphipathicity in membrane adsorption and conformational change. researchgate.netexplorationpub.com The flexibility observed in the this compound structure around certain glycine (B1666218) residues (G9 and G16) has been suggested to contribute to its low hemolytic activity, providing a specific example of how structural features can influence biological properties. researchgate.netnih.gov
Comparative studies involving this compound and chimeric peptides derived from it, along with other parental molecules, allow researchers to investigate the functional roles of specific peptide segments and explore how modifications influence activity and selectivity. researchgate.net Such studies, combining in silico assessments with in vitro experiments, provide valuable data for understanding the molecular basis of peptide behavior. researchgate.net
The use of membrane-mimicking environments like SDS micelles and lipid bilayers in this compound research is a standard approach in peptide biophysics to model interactions with bacterial and potentially other cell membranes. researchgate.netnih.govnih.govresearchgate.net The insights gained from these model systems are fundamental to understanding the initial steps of peptide-membrane interaction. nih.gov
Exploration of this compound Interactions with Novel Biological Systems (non-human, non-clinical)
While much research on this compound has focused on its antimicrobial properties against bacteria and other pathogens relevant to human health, there is potential to explore its interactions with a wider range of non-human and non-clinical biological systems.
This compound is derived from the skin secretion and brain of the Chinese red-belly toad, Bombina maxima. researchgate.netnih.gov Investigating its role within the toad's own biological system, beyond its function in innate immunity, could reveal novel interactions and functions. This could involve studying its expression patterns in different tissues or developmental stages of the toad, or its potential interactions with other endogenous molecules.
Given its amphipathic nature and membrane-interacting properties, this compound could be explored for its interactions with the membranes of various non-pathogenic microorganisms or cellular structures from non-human sources. This could include interactions with the cell walls or membranes of plant cells, fungi (beyond pathogenic strains), or even archaea. Such studies could provide fundamental insights into membrane biophysics and the diversity of peptide-membrane interactions across different life forms.
Research into the interactions of peptides from host defense systems with commensal or environmental microorganisms could also be a relevant avenue. While this compound is known for its antimicrobial activity, its effects or interactions with the complex microbial communities found in various non-human environments (e.g., soil, water, or the microbiome of other organisms) remain largely unexplored. Studies on how this compound interacts with these diverse microbial systems could shed light on ecological roles of such peptides or uncover novel biological activities.
Furthermore, this compound's interaction with non-biological or engineered systems that mimic biological interfaces could be investigated. This could involve studying its adsorption or interaction with synthetic membranes, biomaterials, or microfluidic devices designed to simulate biological environments.
Unexplored Research Avenues and Methodological Advancements in Peptide Biophysics
Research on this compound and peptides in general continues to push the boundaries of biophysical techniques and explore new research avenues.
Beyond traditional NMR and molecular dynamics simulations, advanced biophysical methods can be applied to gain a more detailed understanding of this compound's structure and dynamics in various environments. Techniques such as solid-state NMR could provide higher-resolution structural information on this compound when interacting with lipid bilayers that more closely mimic biological membranes compared to micelles. Cryo-electron microscopy or atomic force microscopy could offer direct visualization of peptide-membrane interactions and potential pore formation or membrane disruption events.
Further exploration of the conformational flexibility of this compound, particularly the suggested flexibility around Gly9 and Gly16, using advanced simulation techniques or spectroscopic methods like time-resolved fluorescence or EPR, could provide deeper insights into how these dynamics relate to function and selectivity. researchgate.netnih.gov
Investigating the oligomerization state of this compound on membrane surfaces and how this influences its activity is another unexplored avenue. While some studies on chimeric peptides have looked at aggregation propensities, a detailed biophysical characterization of this compound self-association on membranes could be informative. researchgate.net
Methodological advancements in computational peptide design and prediction, as discussed in Section 7.1, are continuously evolving and can be applied to this compound research. This includes developing more accurate force fields for simulations, improving sampling techniques for conformational analysis, and training machine learning models on larger and more diverse datasets of peptide-interaction data. researchgate.netnih.goviiitd.edu.inoup.comnih.gov The integration of experimental biophysical data directly into machine learning model training is a promising direction for improving predictive accuracy. rsc.orgresearchgate.net
Exploring the influence of post-translational modifications on this compound's structure, dynamics, and interactions is another potential research avenue. While the natural form of this compound is known, understanding how modifications might alter its properties could be relevant for developing modified peptides with improved characteristics.
Finally, applying single-molecule techniques to study this compound interactions with membranes could provide unprecedented detail on the kinetics and mechanisms of binding, insertion, and potential pore formation at the individual peptide level.
Q & A
Q. How should experimental designs be structured to evaluate Maximin 3's biochemical efficacy?
- Methodological Answer : Begin by defining the research objective (e.g., cytotoxicity, binding affinity). Use a dose-response framework with appropriate controls (e.g., vehicle-only and positive/negative controls). Employ validated instruments (e.g., high-throughput screening for IC50 values) and replicate experiments to account for variability. For example, simulate cell line responses using validated models to optimize compound concentration ranges . Include statistical power analyses to determine sample sizes and minimize Type I/II errors .
Q. What protocols ensure reliable synthesis and characterization of this compound?
- Methodological Answer : Follow standardized synthetic pathways with purity validation via HPLC or NMR. For novel compounds, provide spectral data (e.g., HRMS, IR) and elemental analysis. For known compounds, cite prior literature but confirm identity through comparative assays (e.g., co-injection in chromatography) . Document batch-to-batch variability and storage conditions to ensure reproducibility.
Q. How can researchers integrate this compound into existing pharmacological models?
- Methodological Answer : Select models aligned with the compound’s hypothesized mechanism (e.g., cancer cell lines for apoptosis studies). Use iterative testing: start with in vitro assays (e.g., MTT for viability), then progress to ex vivo or in vivo models. Cross-reference pharmacokinetic parameters (e.g., solubility, half-life) with existing databases to identify compatibility gaps .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct a meta-analysis of published data, focusing on variables like assay conditions (pH, temperature) and cell line origins. Use sensitivity analyses to identify confounding factors (e.g., solvent effects, endotoxin contamination). Replicate conflicting experiments under standardized protocols and apply Bland-Altman plots to assess agreement .
Q. What computational strategies optimize this compound’s structure-activity relationship (SAR)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with QSAR modeling to predict binding affinities. Validate predictions using site-directed mutagenesis or competitive inhibition assays. For example, simulate interactions with target proteins (e.g., kinases) and compare computational IC50 values with empirical data .
Q. How to design longitudinal studies assessing this compound’s chronic toxicity?
- Methodological Answer : Use a tiered approach: acute toxicity (24–72 hrs), sub-acute (28 days), and chronic (6–12 months) testing in relevant animal models. Monitor biomarkers (e.g., liver enzymes, histopathology) and employ mixed-effects models to account for individual variability. Include recovery phases to evaluate reversibility of effects .
Methodological Challenges & Solutions
Q. What statistical methods address high variability in this compound’s dose-response data?
Q. How to ensure reproducibility of this compound studies across laboratories?
- Methodological Answer : Adopt community guidelines (e.g., ARRIVE for animal studies). Share raw data and protocols via repositories like Zenodo. Perform inter-laboratory validation rounds with blinded samples and standardized reagents .
Data Presentation & Theoretical Frameworks
Q. What frameworks link this compound’s mechanism to broader biological theories?
Q. How to present conflicting data in publications without undermining credibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
